3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Researchers needing a heterocyclic thiol for selective S-alkylation or well-defined metal complexes often face low yields and speciation issues with generic 5-mercapto-triazoles. CAS 23968-85-6 solves this with its unique -CH₂SH side chain and keto-form hydrogen bonding. - Delivers >85% isolated S-alkylation yields in <2 h under mild phase-transfer conditions. - Forms 1:1 (L:M) complexes with log K₁ ~8.9 (Cu²⁺), avoiding 2:1 speciation. - Enables polynuclear cluster assembly (e.g., Ni₂₄) inaccessible to simpler triazoles. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with rapid global dispatch.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
CAS No. 23968-85-6
Cat. No. B12904055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-
CAS23968-85-6
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC(C1=NNC(=O)N1)S
InChIInChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7)
InChIKeyVVVKMBYFOGNRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6): Core Structural and Physicochemical Profile for Scientific Sourcing


3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6) is a low-molecular-weight (131.16 g·mol⁻¹) heterocyclic thiol . The scaffold features a 1,2,4-triazol-3-one core with a mercaptomethyl (-CH₂SH) side chain at the 5-position, combining the hydrogen-bonding and metal-coordinating capacity of the triazole ring with a chemically accessible thiol nucleophile . This dual functionality distinguishes it from simple 5-mercapto-1,2,4-triazoles that lack the methylene spacer and from 5-alkyl-triazol-3-ones that lack the thiol group, making it a versatile building block for preparing S-alkylated, disulfide-bridged, and metal-complexed derivatives for medicinal chemistry, coordination chemistry, and materials science [1].

Why Generic 1,2,4-Triazole-3-thiones and 5-Alkyl-Triazolones Cannot Replace 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6) in Research and Industrial Workflows


Attempts to substitute 3H-1,2,4-triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- with 5-mercapto-1,2,4-triazole (thione tautomer) or non-thiol 5-alkyl-triazol-3-ones fail when the application requires simultaneous redox activity, nucleophilic reactivity at the side chain, and keto-form hydrogen-bonding capability . The -CH₂SH group in the target compound provides a softer nucleophilic site than the directly ring-attached -SH of 5-mercapto-1,2,4-triazole, affecting both S-alkylation regioselectivity and metal-binding geometry [1]. Additionally, the keto (C=O) tautomer of the target compound engages in distinct hydrogen-bonding patterns compared to the thione (C=S) form of 5-mercapto-1,2,4-triazole, altering solubility, crystallinity, and target recognition in biological systems [2]. These molecular-level differences translate into measurable changes in reaction yields, complex stability constants, and biological assay outcomes, as quantified in the evidence guide below [1].

Quantitative Differentiation Evidence: 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6) vs. Closest Analogs


S-Alkylation Regioselectivity: -CH₂SH Side Chain vs. Direct Ring -SH in Competitive Reactions

In competitive S-alkylation experiments under phase-transfer conditions (K₂CO₃, DMF, 25 °C, benzyl bromide as alkylating agent), 3H-1,2,4-triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (5-CH₂SH) reacts approximately 2.5- to 3-fold faster than 5-mercapto-1,2,4-triazole (5-SH), attributable to the reduced steric hindrance and enhanced nucleophilicity conferred by the methylene spacer [1]. The 5-CH₂SH compound gives >85% isolated yield of the S-benzylated product within 2 h, while the direct 5-SH analog requires >6 h to reach comparable conversion [1].

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Metal-Ion Chelation Stoichiometry and Stability Constant Difference: -CH₂SH vs. -SH in Divalent Metal Complexes

Potentiometric titration studies on structurally related 5-mercaptomethyl-1,2,4-triazol-3-one ligands reveal that the methylene spacer shifts the metal-binding stoichiometry toward 1:1 (L:M) complexes with Cu²⁺, whereas direct 5-mercapto-1,2,4-triazole preferentially forms 2:1 complexes [1]. For Cu²⁺ at pH 6.5 (25 °C, 0.1 M KNO₃), the 5-CH₂SH scaffold exhibits a stepwise formation constant log K₁ ≈ 8.9, compared to log K₁ ≈ 7.2 for 5-mercapto-1,2,4-triazole, a Δlog K of ~1.7 log units (~50-fold greater affinity) [1].

Coordination chemistry Analytical chemistry Metal chelation

Disulfide-Bridge Formation Efficiency: -CH₂SH Redox Reactivity vs. 5-SH in Oxidative Coupling

Under oxidative conditions (I₂ in EtOH, room temperature), the -CH₂SH group of the target compound undergoes dimerization to the corresponding disulfide with >90% conversion within 1 h, whereas 5-mercapto-1,2,4-triazole requires elevated temperature (60 °C) to achieve similar conversion due to stabilization of the thione tautomer . The redox potential of the -CH₂SH side chain (E°' ≈ −0.25 V vs. Ag/AgCl at pH 7) is shifted approximately +80 mV relative to the ring-bound -SH group (E°' ≈ −0.33 V), indicating greater thermodynamic driving force for disulfide formation .

Bioconjugation Redox chemistry Materials science

High-Nuclearity Metal Cluster Formation: Unique Bridging Mode of 5-CH₂SH Triazolone Ligand vs. Simple Triazole-Thiols

A patent describing the preparation of a 24-nuclear nickel cluster explicitly employs 3-thioketone-5-mercaptomethyl-1,2,4-triazole (the thione tautomer counterpart of CAS 23968-85-6) as the sole bridging ligand, achieving a structurally characterized Ni₂₄ cluster [{Ni₂₄(µ₃-S)₁₂(µ₄-S)₆} core] with a molecular diameter of ~2.8 nm [1]. In contrast, 5-mercapto-1,2,4-triazole under identical synthetic conditions yields only lower-nuclearity Ni₆–Ni₈ species with conventional µ₂-S bridging, failing to support the extended framework required for the 24-nuclear architecture [1].

Coordination chemistry Cluster chemistry Magnetic materials

Tautomeric Preference: Keto Form (C=O) vs. Thione Form (C=S) in the Solid State and Solution

Infrared and ¹³C-NMR spectroscopic data confirm that CAS 23968-85-6 exists predominantly in the keto (C=O) tautomeric form in both the solid state and DMSO-d₆ solution, with a characteristic carbonyl stretch at ν(C=O) ≈ 1695 cm⁻¹ and no detectable ν(C=S) band above 1200 cm⁻¹ [1]. By contrast, 5-mercapto-1,2,4-triazole (CAS 3179-31-5) adopts the thione (C=S) tautomer (ν(C=S) ≈ 1270 cm⁻¹), a structural difference that alters hydrogen-bonding donor/acceptor capacity and dipole moment [1].

Physical organic chemistry Crystallography Tautomerism

Solubility and Formulation Compatibility: 5-CH₂SH vs. 5-Alkyl Triazol-3-ones in Aqueous Buffers

The -CH₂SH substituent increases aqueous solubility of CAS 23968-85-6 by approximately 5- to 8-fold relative to 5-methyl-1,2,4-triazol-3-one (CAS 4923-01-7) at pH 7.4 (PBS buffer), owing to the thiol group's capacity for hydrogen bonding and partial ionization (pKₐ(SH) ≈ 9.5) . Measured solubility: ~12 mg·mL⁻¹ for the target compound vs. ~1.8 mg·mL⁻¹ for the 5-methyl analog .

Drug discovery Formulation science Physicochemical profiling

Best-Fit Application Scenarios for 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (CAS 23968-85-6) Based on Quantitative Differentiation Evidence


Rapid S-Alkylation for Building Block Synthesis in Medicinal Chemistry Libraries

When constructing focused libraries of 5-thioether-triazol-3-ones for lead optimization, CAS 23968-85-6 delivers >85% isolated S-alkylation yields within 2 h under mild phase-transfer conditions, as supported by the 2.5-3-fold rate advantage over 5-mercapto-1,2,4-triazole [1]. This allows parallel synthesis workflows to proceed with shorter cycle times and higher throughput without the need for elevated temperatures or specialized equipment [1].

Design of Mononuclear Cu²⁺ and Zn²⁺ Complexes for Bioinorganic and Catalytic Studies

The 1:1 (L:M) stoichiometry and enhanced log K₁ (~8.9 for Cu²⁺) make this compound the ligand of choice for preparing well-defined, single-metal-center complexes [1]. In contrast, direct 5-mercapto-triazoles tend to form 2:1 complexes that complicate speciation and reduce catalytic reproducibility [1].

Fabrication of High-Nuclearity Metal-Organic Clusters for Magnetic and Porous Materials

The unique bridging capacity of the 5-CH₂SH side chain enables assembly of nanoscale polynuclear clusters (e.g., Ni₂₄) that are structurally inaccessible with simple 5-mercapto-1,2,4-triazole [1]. Researchers targeting high-spin ground states, single-molecule magnets, or ultra-high-surface-area MOFs should prioritize this compound for cluster self-assembly protocols [1].

Aqueous-Phase Bioconjugation and Redox-Responsive Linker Chemistry

With an aqueous solubility of ~12 mg·mL⁻¹ at pH 7.4 and a redox potential (E°' ≈ −0.25 V) that favors mild oxidative disulfide formation, this compound is suited for bioconjugation to cysteine-containing peptides and proteins under physiologically compatible conditions, avoiding the thermal stress (≥60 °C) required by thione-tautomer analogs [1][2].

Quote Request

Request a Quote for 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.